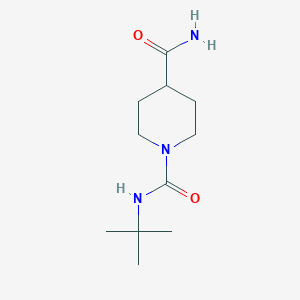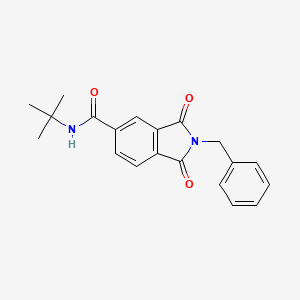![molecular formula C16H18N2O2S2 B5779005 N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as DMTU, is a chemical compound with a molecular formula of C16H18N2O2S. It is a thiourea derivative that has been widely studied for its potential applications in various scientific research fields.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential applications in various scientific research fields such as antioxidant therapy, neuroprotection, and cancer treatment. It has been shown to possess antioxidant properties that can protect cells from oxidative stress-induced damage. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to have neuroprotective effects by reducing neuronal damage caused by ischemia and traumatic brain injury. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied as a potential anticancer agent that can induce apoptosis in cancer cells.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is believed to exert its effects through its antioxidant properties. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative stress-induced damage. It has also been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and protein carbonylation, which are markers of oxidative stress-induced damage. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to improve mitochondrial function and reduce apoptosis in cells.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing cell damage. However, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can interfere with some assays that rely on the production of reactive oxygen species.
未来方向
There are several future directions for further research on N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential as an anticancer agent and to develop more potent derivatives of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea. In addition, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea and to identify its molecular targets.
合成方法
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized by reacting 2,4-dimethoxyaniline with 2-(methylthio)benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea as a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-19-11-8-9-12(14(10-11)20-2)17-16(21)18-13-6-4-5-7-15(13)22-3/h4-10H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJZIRNVLZQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)

![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)




![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)